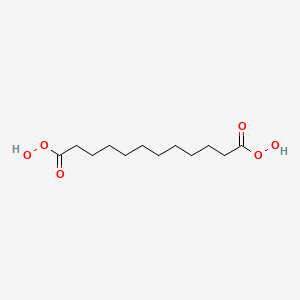

Dodecanediperoxoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

66280-55-5 |

|---|---|

Molecular Formula |

C12H22O6 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

dodecanediperoxoic acid |

InChI |

InChI=1S/C12H22O6/c13-11(17-15)9-7-5-3-1-2-4-6-8-10-12(14)18-16/h15-16H,1-10H2 |

InChI Key |

JHUXOSATQXGREM-UHFFFAOYSA-N |

SMILES |

C(CCCCCC(=O)OO)CCCCC(=O)OO |

Canonical SMILES |

C(CCCCCC(=O)OO)CCCCC(=O)OO |

Other CAS No. |

66280-55-5 |

Origin of Product |

United States |

Research Context and Compound Overview

Significance of Peroxy Acids in Contemporary Chemical Research

Peroxy acids, also known as peracids, are a class of organic compounds that possess a peroxy functional group (-OOH) attached to a carbonyl group. ontosight.ai They are powerful oxidizing agents and have found extensive use in various chemical applications. ontosight.ai In contemporary chemical research, peroxy acids are highly significant for their role in organic synthesis, where they are employed for reactions such as epoxidation of alkenes, Baeyer-Villiger oxidation of ketones, and the oxidation of amines and sulfides. ontosight.airesearchgate.net Their utility also extends to environmental applications, such as in water treatment and disinfection, and as bleaching agents in the textile and pulp industries. ontosight.aievonik.com The reactivity of peroxy acids stems from the weak O-O bond, which readily cleaves to form reactive oxygen species. This high reactivity, combined with their often environmentally benign decomposition products (typically the corresponding carboxylic acid and water), makes them attractive reagents in green chemistry. evonik.com Researchers are continually exploring new applications and more efficient and selective methods for their synthesis and use. copernicus.org

Historical Trajectories in Aliphatic Diperoxy Acid Investigations

The investigation of aliphatic peroxy acids dates back to the early 20th century. d-nb.info Initial studies focused on the synthesis and characterization of simple monoperoxy acids. The development of methods for the direct conversion of carboxylic acids to their corresponding peroxy acids was a significant advancement. orgsyn.org Over the years, research has expanded to include diperoxy acids, which contain two peroxy acid functional groups. A notable publication in this area is a 1957 paper in the Journal of the American Chemical Society titled "Peroxides. IV.2 Aliphatic Diperacids," which details early work on these compounds. acs.org Historical research has laid the groundwork for understanding the structure, stability, and reactivity of these molecules, paving the way for their application in various fields.

Current Scholarly Focus on Dodecanediperoxoic Acid within Chemical Disciplines

Current scholarly interest in this compound (C12H22O6) spans several chemical disciplines. nih.gov In organic synthesis, it is investigated as a potent oxidizing agent, particularly for epoxidation reactions. ontosight.ai Its long carbon chain influences its solubility and reactivity profile compared to shorter-chain diperoxy acids. In polymer chemistry, dicarboxylic acids like the parent compound, dodecanedioic acid, are used as monomers for polymers like nylon 6,12. wikipedia.orgatamanchemicals.com While the direct use of this compound in polymerization is less common, its precursor, dodecanedioic acid, is of significant industrial interest. atamanchemicals.com Furthermore, there is ongoing research into the biocatalytic production of dodecanedioic acid from renewable feedstocks, which could indirectly impact the synthesis of its peroxy derivative. nih.govresearchgate.net The compound is also of interest in materials science for its potential role in creating functionalized surfaces and materials.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C12H22O6 |

| Molecular Weight | 262.30 g/mol |

| IUPAC Name | This compound |

| Synonyms | Diperoxydodecanedioic acid |

| CAS Number | 66280-55-5 |

Data sourced from PubChem CID 105355 nih.gov

Synthesis and Manufacturing

The primary method for synthesizing this compound involves the reaction of dodecanedioic acid with a high concentration of hydrogen peroxide in the presence of an acidic catalyst, such as methanesulfonic acid. vulcanchem.comchemicalbook.com This reaction is an equilibrium process where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydrogen peroxide. The subsequent elimination of a water molecule yields the peroxy acid.

The parent dicarboxylic acid, dodecanedioic acid, can be produced through several routes. Traditionally, it has been manufactured from butadiene via a multi-step chemical process. wikipedia.org More recently, biotechnological methods using specific strains of yeast, such as Candida tropicalis, to convert paraffin (B1166041) wax or renewable plant oils into dodecanedioic acid have been developed, offering a more sustainable production pathway. wikipedia.orgutm.my

Applications in Chemical Synthesis

This compound is a valuable reagent in organic synthesis due to its strong oxidizing capabilities. ontosight.ai Its primary application is in the epoxidation of alkenes, where it transfers an oxygen atom to the double bond to form an epoxide. This reaction is crucial in the synthesis of various fine chemicals and pharmaceutical intermediates.

Another significant application is in the Baeyer-Villiger oxidation, where it converts ketones to esters. The long alkyl chain of this compound can influence the regioselectivity of this rearrangement. It is also utilized for the oxidation of other functional groups, including the conversion of amines to nitro compounds or N-oxides and sulfides to sulfoxides or sulfones.

Industrial and Commercial Relevance

The industrial applications of this compound are primarily linked to its strong oxidizing properties. It has potential use as a bleaching agent in the textile and pulp and paper industries. ontosight.ai Furthermore, it can be employed as a disinfectant and sterilizing agent in various settings due to its effectiveness against a broad spectrum of microorganisms. ontosight.ai

The precursor, dodecanedioic acid, has significant industrial relevance as a monomer for the production of high-performance polymers like nylon 6,12 and other polyamides, as well as in the manufacturing of coatings, adhesives, and lubricants. wikipedia.orgatamanchemicals.com While this compound itself may not be a high-volume industrial chemical, its role as a specialized oxidizing agent in the synthesis of valuable chemical products underscores its commercial importance.

Synthetic Methodologies and Mechanistic Pathways for Dodecanediperoxoic Acid

Chemical Synthesis Approaches for Dodecanediperoxoic Acid

Traditional chemical synthesis provides direct and established pathways for the production of this compound. These methods typically involve the oxidation of suitable 12-carbon precursors.

The most prominent industrial route to this compound involves the peroxidation of its corresponding dicarboxylic acid, dodecanedioic acid. vulcanchem.com This process is analogous to the synthesis of other peroxy acids where a carboxylic acid is reacted with a potent oxidizing agent.

The reaction typically involves treating dodecanedioic acid with a concentrated solution of hydrogen peroxide (e.g., 50% w/v) under acidic conditions. vulcanchem.comchemicalbook.com The acidic catalyst, often a strong mineral acid, facilitates the nucleophilic attack of hydrogen peroxide on the protonated carbonyl carbon of the carboxylic acid groups. This is followed by the elimination of a water molecule to form the peroxy acid functional group at both ends of the hydrocarbon chain. The precursor, dodecanedioic acid, is itself commercially produced through multi-step chemical processes, commonly starting from butadiene, which is converted to cyclododecane (B45066) and subsequently oxidized. chemicalbook.comwikipedia.org

Direct synthesis methods aim to create this compound from more fundamental hydrocarbon precursors, bypassing the pre-synthesis of dodecanedioic acid. One such approach involves the direct reaction of dodecane (B42187) with hydrogen peroxide in the presence of a suitable catalyst. ontosight.ai This method is challenging due to the relative inertness of alkanes but offers a more direct pathway if high efficiency can be achieved.

Another potential, though less direct, route involves the ozonolysis of cyclododecene, which can also serve as a precursor for dodecanedioic acid production. wikipedia.org The development of single-step oxidation processes, such as the air oxidation of cyclohexane (B81311) to produce adipic acid, provides a conceptual model for how direct oxidation of cyclic or linear alkanes could be applied to synthesize dicarboxylic acids and their peroxy derivatives. rsc.org

Catalysis is central to the efficient synthesis of this compound. In the peroxidation of dodecanedioic acid, strong mineral acids are the conventional catalysts. vulcanchem.comd-nb.info The reaction involves the acid-catalyzed Baeyer–Villiger oxidation of cyclic ketones to produce dicarboxylic acids, which can then be peroxidized. beilstein-journals.org

More advanced catalytic strategies focus on improving efficiency and environmental performance. For instance, the development of novel catalytic systems, including lipophilic catalysts for single-step air oxidation of alkanes, points toward greener alternatives to traditional industrial reactions. rsc.org In chemo-enzymatic processes, which bridge chemical and biological methods, lipases are used to catalyze the formation of peracids from carboxylic acids and hydrogen peroxide, providing a milder and more selective alternative to strong mineral acids. beilstein-journals.orgnih.gov

Table 1: Comparison of Chemical Synthesis Approaches for this compound

| Approach | Primary Reactants | Typical Catalysts/Reagents | Key Characteristics |

|---|---|---|---|

| Peroxidation of Dodecanedioic Acid | Dodecanedioic acid, Hydrogen peroxide vulcanchem.com | Strong mineral acids (e.g., sulfuric acid) vulcanchem.comd-nb.info | Established industrial route; relies on pre-synthesized diacid. vulcanchem.comwikipedia.org |

| Direct Synthesis from Alkane | Dodecane, Hydrogen peroxide ontosight.ai | Specialized oxidation catalysts ontosight.ai | More direct route; challenged by alkane inertness. ontosight.ai |

| Ozonolysis of Cycloalkene | Cyclododecene, Ozone wikipedia.org | Ozone, followed by oxidative workup | Alternative precursor synthesis route. wikipedia.org |

Biocatalytic and Enzymatic Routes to Peroxy Acids

Biocatalysis offers an increasingly important alternative to traditional chemical synthesis, leveraging the high specificity and mild operating conditions of enzymes. These methods are particularly explored for generating peroxy acids in a more environmentally benign manner.

The primary biocatalytic route for producing peroxy acids is through a process known as perhydrolysis, catalyzed by hydrolase enzymes, particularly lipases. nih.govresearchgate.net In this reaction, the enzyme facilitates the reaction between a carboxylic acid (or its ester) and hydrogen peroxide, which acts as the nucleophile instead of water. researchgate.net This enzymatic promiscuity allows for the efficient in-situ generation of peroxy acids under mild conditions. nih.gov

The most effective and widely studied biocatalyst for this transformation is the immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435). d-nb.infonih.govdechema-dfi.de This enzyme efficiently catalyzes the formation of peroxy acids from a range of carboxylic acids, including dicarboxylic acids, and hydrogen peroxide. d-nb.infonih.gov The resulting chemo-enzymatic system involves the lipase-catalyzed formation of the peroxy acid, which then acts as an oxidizing agent for other reactions, such as the epoxidation of alkenes. beilstein-journals.org This approach avoids the use of hazardous strong acids and reduces the formation of by-products. beilstein-journals.orgnih.gov Mechanistic studies suggest that some perhydrolases share a common catalytic triad (B1167595) with serine hydrolases, indicating a shared evolutionary origin for their catalytic function. nih.gov

Table 2: Key Enzymes in Biocatalytic Peroxy Acid Synthesis

| Enzyme Class | Specific Example | Substrates | Reaction Type |

|---|---|---|---|

| Lipase (Hydrolase) | Candida antarctica Lipase B (Novozym 435) d-nb.infonih.govdechema-dfi.de | Carboxylic acid (e.g., Dodecanedioic acid), Hydrogen peroxide d-nb.infonih.gov | Perhydrolysis nih.govresearchgate.net |

| Esterase | Various | Carboxylic acid esters, Hydrogen peroxide researchgate.net | Perhydrolysis researchgate.net |

Metabolic Engineering Strategies for Peroxy Acid Production

While direct fermentative production of this compound has not been reported, metabolic engineering plays a crucial role in the sustainable synthesis of its essential precursor, dodecanedioic acid (DDA). nih.gov Significant research has focused on engineering microbial cell factories to produce DDA from renewable feedstocks, which can then be converted to the diperoxy acid via the chemo-enzymatic methods described previously. nih.govconfex.com

Scientists have successfully engineered microorganisms such as the yeast Candida tropicalis and the bacterium Escherichia coli to produce DDA. wikipedia.orgnih.gov For example, a multi-enzyme cascade has been constructed in E. coli to convert linoleic acid, a renewable fatty acid, into DDA with high productivity. nih.gov This pathway involves enzymes such as lipoxygenase, hydroperoxide lyase, and aldehyde dehydrogenase. nih.gov Other strategies involve the bioconversion of alkanes or fatty acids using specialized yeast strains. confex.com

Furthermore, metabolic engineering efforts aim to improve the robustness of these microbial factories against stresses encountered during fermentation, such as the presence of hydrogen peroxide, a key substrate for peroxy acid formation. oup.com The peroxisome, a cellular organelle involved in fatty acid β-oxidation and hydrogen peroxide metabolism, has been identified as a promising hub for engineering pathways for fatty acid-derived chemicals. nih.gov By localizing biosynthetic enzymes within the peroxisome, it may be possible to enhance the production of precursors like DDA and potentially integrate the subsequent perhydrolysis step in a whole-cell biocatalyst. nih.gov

Table 3: Compound Names Mentioned in this Article

| Compound Name | Synonyms | Chemical Formula |

|---|---|---|

| This compound | Diperoxydodecanedioic acid | C12H22O6 chembk.com |

| Dodecanedioic acid | DDDA, 1,10-Decanedicarboxylic acid nih.gov | C12H22O4 wikipedia.org |

| Hydrogen peroxide | H2O2 beilstein-journals.org | |

| Dodecane | n-Dodecane | C12H26 |

| Cyclododecene | C12H22 | |

| Cyclododecane | C12H24 | |

| Butadiene | 1,3-Butadiene | C4H6 |

| Adipic acid | Hexanedioic acid | C6H10O4 |

| Cyclohexane | C6H12 |

Chemical Reactivity and Transformation Studies of Dodecanediperoxoic Acid

Oxidative Reactions Mediated by Dodecanediperoxoic Acid

This compound is expected to participate in a range of oxidative reactions characteristic of peroxy acids. These reactions are typically electrophilic in nature, with the peroxy acid acting as an oxygen atom transfer agent.

The reaction of peroxy acids with alkenes to form epoxides is a well-established and synthetically useful transformation. While specific studies on the epoxidation of olefins using this compound are not extensively documented in publicly available literature, the reactivity is expected to be analogous to other aliphatic peroxy acids. The mechanism is generally accepted to be a concerted process, often referred to as the "butterfly mechanism," where the peroxy acid transfers an oxygen atom to the double bond in a single step. libretexts.orgucalgary.ca

The reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product. For instance, a cis-alkene will yield a cis-epoxide, and a trans-alkene will result in a trans-epoxide. chemistrysteps.com The rate of epoxidation is influenced by the nature of the alkene, with electron-rich olefins reacting faster due to the electrophilic nature of the peroxy acid. ucalgary.ca

Table 1: Predicted Reactivity of this compound in the Epoxidation of Various Olefins Note: The following data is hypothetical and based on the general reactivity of aliphatic peroxy acids. Specific experimental data for this compound was not available.

| Olefin Substrate | Expected Major Product | Predicted Relative Rate |

| Cyclohexene | Cyclohexene oxide | Moderate |

| Styrene | Styrene oxide | Fast |

| (E)-Stilbene | (E)-Stilbene oxide | Fast |

| (Z)-Stilbene | (Z)-Stilbene oxide | Fast |

| 1-Octene | 1,2-Epoxyoctane | Slow |

The Baeyer-Villiger oxidation is another hallmark reaction of peroxy acids, involving the conversion of ketones to esters or cyclic ketones to lactones. wikipedia.orgjk-sci.com The reaction proceeds through the Criegee intermediate, which is formed by the nucleophilic addition of the peroxy acid to the carbonyl group of the ketone. jk-sci.com This is followed by the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom of the peroxy group, leading to the formation of the ester or lactone.

The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the substituents on the ketone. Generally, the group that is more capable of stabilizing a positive charge will migrate preferentially. The approximate order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. jk-sci.com

Table 2: Predicted Products of Baeyer-Villiger Oxidation with this compound Note: The following data is hypothetical and based on the general principles of the Baeyer-Villiger oxidation. Specific experimental data for this compound was not available.

| Ketone Substrate | Predicted Major Product |

| Cyclohexanone | ε-Caprolactone |

| Acetophenone | Phenyl acetate |

| 2-Butanone | Ethyl acetate |

| Camphor | 1,7,7-Trimethyl-2-oxabicyclo[2.2.2]octan-3-one |

This compound is also anticipated to be a versatile reagent for the selective oxidation of various other organic functional groups. This includes the oxidation of sulfides to sulfoxides and subsequently to sulfones, and the oxidation of amines to amine oxides. wayne.edunih.gov The selectivity of these oxidations can often be controlled by the reaction conditions, such as temperature and stoichiometry of the oxidant.

The oxidation of sulfides to sulfoxides is generally a facile reaction with peroxy acids. jsynthchem.com Further oxidation to the sulfone can occur, but selective formation of the sulfoxide is often achievable by using one equivalent of the peroxy acid at low temperatures. Similarly, tertiary amines can be readily oxidized to their corresponding N-oxides.

Radical Pathways Initiated by this compound Decomposition

The O-O bond in peroxy acids is relatively weak and can undergo homolytic cleavage upon thermal or photochemical stimulation, leading to the formation of radicals. researchgate.net In the case of this compound, this decomposition would generate carboxyl radicals and hydroxyl radicals.

HOOC-(CH2)10-COOOH -> HOOC-(CH2)10-COO• + •OH

These highly reactive radical species can then initiate a variety of radical chain reactions, such as polymerization of unsaturated monomers or oxidation of hydrocarbons. The specific radical pathways will depend on the reaction conditions and the nature of the substrates present. For instance, in the presence of an abstractable hydrogen atom, the carboxyl radical can be converted to a carboxylic acid, and the hydroxyl radical can abstract a hydrogen to form water, propagating the radical chain.

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics of epoxidation reactions with peroxy acids are typically second order, being first order in both the alkene and the peroxy acid. ijcce.ac.ir The rate of reaction is influenced by the electronic properties of both the alkene and the peroxy acid, as well as the solvent polarity.

Thermodynamically, the formation of epoxides from alkenes and peroxy acids is an exothermic process, driven by the conversion of a relatively weak O-O bond and a C-C π-bond into two stronger C-O σ-bonds. Standard enthalpies of formation for long-chain dicarboxylic acids are known, but data for their peroxy derivatives are scarce. libretexts.orgmdpi.com

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

The mechanisms of peroxy acid oxidations have been extensively studied using a combination of spectroscopic and computational techniques.

Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for monitoring the progress of these reactions and identifying intermediates and products. thermofisher.comnih.gov For example, in an epoxidation reaction, the disappearance of the characteristic C=C stretching vibration in the IR spectrum and the appearance of signals corresponding to the epoxide ring in the NMR spectrum can be used to follow the reaction. researchgate.netnih.gov

Computational Methods: Density functional theory (DFT) calculations have been widely employed to investigate the transition states and reaction pathways of peroxy acid oxidations. nih.govcjps.org These studies have provided detailed insights into the geometry of the "butterfly" transition state in epoxidation and the factors influencing the migratory aptitude in the Baeyer-Villiger oxidation. wayne.edunih.gov For instance, computational studies can model the transition state structures for the epoxidation of various olefins with a model peroxy acid to predict the activation energies and stereochemical outcomes. nih.gov

Table 3: Spectroscopic and Computational Tools for Studying this compound Reactivity

| Technique | Application in Studying this compound Reactions |

| FTIR Spectroscopy | Monitoring the disappearance of C=C and C=O (ketone) stretches and the appearance of epoxide and ester C-O stretches. |

| NMR Spectroscopy | Characterizing the structure of epoxide and lactone products; monitoring the conversion of reactants. |

| Mass Spectrometry | Identifying reaction intermediates and products. |

| DFT Calculations | Modeling transition state geometries and energies for epoxidation and Baeyer-Villiger oxidation; predicting regioselectivity and stereoselectivity. |

Dodecanediperoxoic Acid in Advanced Oxidation Processes Aops Research

Dodecanediperoxoic Acid as a Novel Oxidant in AOPs

This compound, a dicarboxylic peroxy acid, is emerging as a potent oxidant within the field of AOPs. Its chemical structure, featuring two peroxy acid functional groups and a long aliphatic chain, gives it unique properties. Unlike more common oxidants like hydrogen peroxide, the long alkyl chain of this compound can enhance its reactivity towards hydrophobic pollutants. The presence of two peroxy acid groups potentially allows for a higher yield of reactive oxygen species per molecule.

The application of organic peroxyacids in AOPs is a subject of ongoing research, with studies indicating that the stability of these compounds is related to the length of their alkyl chain; longer chains tend to increase stability. This characteristic is advantageous for storage and handling in water treatment applications. The potential of this compound lies in its ability to serve as a reservoir for reactive species that can be activated to degrade recalcitrant organic compounds that are resistant to conventional treatment methods. mdpi.com

Generation and Reactivity of Hydroxyl Radicals (•OH) and Other Reactive Oxygen Species (ROS)

The efficacy of AOPs is primarily attributed to the generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic pollutants. sciopen.com The decomposition of this compound can be triggered to produce •OH and other reactive oxygen species (ROS), such as acetylperoxyl radicals (CH₃C(O)OO•) and alkoxyl radicals. nih.gov

The generation of these radicals from peroxy acids can be initiated through various activation methods. The peroxide bond (-O-O-) in the this compound molecule is relatively weak and can be cleaved to form radicals. The general mechanism involves the homolytic cleavage of this bond.

Table 1: Key Reactive Oxygen Species (ROS) Generated from Peroxy Acids in AOPs

| Reactive Species | Chemical Formula | Oxidizing Potential (V) | Role in AOPs |

| Hydroxyl Radical | •OH | 2.80 | Primary oxidant, highly reactive and non-selective. |

| Acetylperoxyl Radical | CH₃C(O)OO• | Variable | Contributes to the degradation of specific pollutants. nih.gov |

| Alkoxyl Radical | RO• | Variable | Participates in oxidation reactions. |

| Superoxide Radical | O₂•⁻ | -0.33 | Can lead to the formation of other ROS. sciopen.com |

Photochemical and Electrochemical Activation of this compound in AOPs

To enhance the generation of reactive oxygen species from this compound, external energy sources such as ultraviolet (UV) light (photochemical activation) or electric current (electrochemical activation) can be employed.

Photochemical Activation: The absorption of UV photons can lead to the cleavage of the peroxide bond in this compound, generating radicals. This process, known as photolysis, can significantly accelerate the degradation of pollutants. The combination of UV irradiation with a peroxy acid can create a highly oxidative environment. Research on other peroxy acids has demonstrated that UV activation is an effective method for generating radicals and degrading contaminants. mdpi.com

Heterogeneous and Homogeneous Catalysis in this compound-Mediated AOPs

The decomposition of this compound can be catalyzed to increase the rate of radical generation at ambient temperature and pressure. Both homogeneous and heterogeneous catalysts are subjects of research.

Homogeneous Catalysis: In homogeneous catalysis, transition metal ions, such as Fe²⁺ or Co²⁺, are dissolved in the reaction solution. These ions can react with the peroxy acid in a Fenton-like process to generate hydroxyl and other radicals. The catalytic cycle involves the oxidation and subsequent reduction of the metal ion, continuously producing radicals that degrade pollutants.

Heterogeneous Catalysis: Heterogeneous catalysis involves the use of solid catalysts, which are easier to separate from the treated water, thus avoiding secondary contamination. Materials like metal oxides (e.g., CoFe₂O₄) have been shown to activate other peracids. nih.gov The activation is believed to occur on the surface of the catalyst through redox cycles of the metal ions within the catalyst structure. nih.gov The development of efficient and stable heterogeneous catalysts is a key area of research for the practical application of this compound-based AOPs.

Degradation Kinetics of Organic Pollutants in this compound-Based AOPs

Understanding the degradation kinetics of organic pollutants in AOPs is essential for reactor design and process optimization. mdpi.com The degradation of pollutants using this compound-based AOPs often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the pollutant.

The rate of degradation is influenced by several factors, including the initial concentration of the pollutant, the dosage of this compound, the type and concentration of the catalyst, the intensity of UV light or electric current, and the pH of the solution.

Table 2: Representative Kinetic Data for Pollutant Degradation in Peroxy Acid-Based AOPs

| Pollutant | AOP System | Catalyst/Activator | Apparent Rate Constant (k_app) (min⁻¹) | Degradation Efficiency (%) |

| Rhodamine B | CoFe₂O₄/Peracetic Acid | CoFe₂O₄ | Not Specified | >90% in 60 min sciopen.com |

| Methylene Blue | Electro-Fe²⁺/Peracetic Acid | Fe²⁺ / Electric Current | 0.06992 | 98.97% in 30 min mdpi.com |

| Orange II Dye | La-BiFeO₃ Photoanode | La-BiFeO₃ / Simulated Solar Light | Not Specified | 84.2% in 120 min mdpi.com |

| Phenol | TiO₂-based nanocomposites | UV Light | 0.015 | 83.2% researchgate.net |

This table presents data from studies on similar peroxy acids or AOP systems to illustrate typical kinetic behavior.

The determination of intrinsic kinetic parameters is crucial for scaling up these processes from laboratory studies to industrial applications. mdpi.com The complex reaction mechanisms, involving multiple reactive species and intermediates, often require sophisticated kinetic modeling to accurately describe the degradation process.

Degradation Pathways and Stability Investigations of Dodecanediperoxoic Acid

Thermal Decomposition Mechanisms of Dodecanediperoxoic Acid

The thermal stability of organic peroxides is a critical parameter for their safe handling. Like other organic peroxides, this compound is susceptible to thermal decomposition. The decomposition process is characterized by the cleavage of the weak oxygen-oxygen bond in the peroxy functional group. wikipedia.org

The primary mechanism of thermal degradation is the homolytic cleavage of the O-O bond, which generates two free radicals. wikipedia.org For a diperoxy acid like this compound, this can occur at either of the two peroxy groups.

R-C(O)O-OH → R-C(O)O• + •OH

These initial radicals are highly reactive and can initiate a cascade of secondary reactions. The thermal degradation of aliphatic peroxy acids often involves secondary reactions of induced chain degradation in addition to the primary homolysis of the peroxide group. researchgate.net Studies on various aliphatic peroxy acids have indicated that the length of the carbon chain does not significantly affect the thermal stability of the peroxide groups. researchgate.net

The rate of decomposition is highly dependent on temperature. A critical concept for organic peroxides is the Self-Accelerating Decomposition Temperature (SADT) , which is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition. wikipedia.orgamericanchemistry.com When the heat generated by the exothermic decomposition reaction exceeds the rate of heat dissipation to the environment, a thermal runaway can occur. wikipedia.orgamericanchemistry.com

The decomposition can produce a variety of by-products, including the corresponding dicarboxylic acid (dodecanedioic acid), carbon dioxide, and various smaller organic fragments resulting from further radical reactions. noaa.gov

Interactive Table: Thermal Decomposition Data for Aliphatic Peroxy Acids (Note: Data for this compound is not readily available; this table presents representative data for related aliphatic peroxy acids to illustrate general trends.)

| Peroxy Acid | Solvent | Temperature (°C) | Half-life (t½) | Activation Energy (kJ/mol) |

| Peroxydecanoic Acid | Benzene | 80 | 1.5 h | 125 |

| Peroxydecanoic Acid | Ethyl Acetate | 80 | 2.1 h | 130 |

| Peroxyacetic Acid | Water | 60 | 10 h | 110 |

This data is illustrative and compiled from general findings on aliphatic peroxy acids. researchgate.netresearchgate.net

Hydrolytic Stability and Pathways of this compound

In aqueous environments, this compound is susceptible to hydrolysis. The hydrolytic degradation pathway typically involves the reaction of water with the peroxycarboxylic acid group, leading to the formation of the parent dicarboxylic acid and hydrogen peroxide. researchgate.nettandfonline.com

HOOC-(CH₂)₁₀-COOOH + H₂O ⇌ HOOC-(CH₂)₁₀-COOH + H₂O₂

This reaction is reversible, and the equilibrium position can be influenced by the concentration of reactants and products. core.ac.uk The rate of hydrolysis is significantly affected by factors such as pH and the presence of catalysts. rsc.org Generally, the hydrolysis of peroxy acids is catalyzed by both acids and bases. copernicus.org

Studies on peroxybenzoic acid have shown that the decomposition in acidic solutions involves the attack of water on the carbonyl carbon of the substrate. rsc.org A similar mechanism can be postulated for this compound. The stability of peroxy acids in aqueous solutions is a critical factor for their application in areas like disinfection and bleaching, where they are often used in dilute aqueous formulations.

Photolytic Degradation Processes under Various Wavelengths

This compound can undergo photolytic degradation upon exposure to light, particularly ultraviolet (UV) radiation. testextextile.com The energy from the photons can be sufficient to cause the homolytic cleavage of the O-O bond, similar to thermal decomposition, generating highly reactive free radicals. wikipedia.org

HOOC-(CH₂)₁₀-COOOH + hν → HOOC-(CH₂)₁₀-COO• + •OH

The efficiency of photodegradation is dependent on the wavelength of the incident light, with shorter wavelengths (higher energy) generally leading to a higher rate of decomposition. researchgate.net The presence of photosensitizers or photocatalysts can also enhance the rate of degradation.

Advanced Oxidation Processes (AOPs) often utilize UV light in combination with an oxidizing agent like hydrogen peroxide (which is also a product of the hydrolysis of this compound) to generate a high concentration of hydroxyl radicals (•OH). nih.govmdpi.com These radicals are powerful oxidizing species that can degrade a wide range of organic molecules, including the peroxy acid itself and its degradation byproducts. nih.gov The degradation of antibiotics in the presence of UV and peroxy acids has been demonstrated, highlighting the potential for complex reaction pathways. nih.gov

Oxidative Degradation and Self-Decomposition Mechanisms

Organic peroxides are inherently unstable as they contain both an oxidizing agent (the O-O bond) and a fuel (the organic part of the molecule). wikipedia.org This combination can lead to self-oxidation or self-decomposition. The decomposition of organic peroxides is an exothermic process, and if the heat generated is not adequately dissipated, it can lead to a self-accelerating decomposition. americanchemistry.com

The mechanism often involves a radical chain reaction initiated by the homolytic cleavage of the peroxide bond. The resulting radicals can abstract hydrogen atoms from other molecules, including other peroxy acid molecules, propagating the chain reaction.

Some organic peroxides can also exhibit autocatalytic decomposition, where one of the decomposition products acts as a catalyst for further decomposition. umkc.edu This can lead to a delayed but rapid thermal runaway event. While specific studies on the autocatalytic decomposition of this compound are not available, it is a known phenomenon for other organic peroxides like cumene (B47948) hydroperoxide. umkc.edu

Influence of pH and Ionic Strength on this compound Stability

The stability of this compound in aqueous solutions is significantly influenced by pH. Generally, peroxy acids are more stable in acidic conditions and their decomposition rate increases in alkaline solutions. reddit.com For hydrogen peroxide, a related compound and a hydrolysis product, the decomposition rate increases sharply above pH 5. researchgate.netevonik.com Commercial solutions of hydrogen peroxide are often stabilized by adjusting the pH to below 4.5. evonik.com

The increased decomposition at higher pH is due to the deprotonation of the peroxy acid to form the peroxycarboxylate anion, which is more susceptible to decomposition. Studies on peracetic acid have shown that its spontaneous decomposition reaches a maximum at a pH of 8.2, and hydrolysis becomes the dominant degradation pathway at a pH of 10.5 and higher. researchgate.net

Interactive Table: Effect of pH on the Stability of Peroxy Compounds

| Compound | pH | Stability | Decomposition Rate |

| Hydrogen Peroxide | < 4.5 | High | Low |

| Hydrogen Peroxide | > 5.0 | Low | Increases sharply |

| Peracetic Acid | 8.2 | Minimum | Maximum (spontaneous) |

| Peracetic Acid | > 10.5 | Low | Hydrolysis is dominant |

This table illustrates the general pH-dependent stability of peroxy compounds based on available literature. researchgate.netevonik.comresearchgate.net

Ionic strength can also affect the reaction kinetics in solution by influencing the activity of ionic species and the stability of transition states. mdpi.com While detailed studies on the effect of ionic strength on the stability of this compound are limited, it is a factor that can alter the rate of both acid- and base-catalyzed hydrolysis. researchgate.net

Biological and Enzymatic Degradation Potential

This compound has the potential to be degraded by biological and enzymatic processes. Studies have shown that various hydrolase enzymes, including lipases and esterases, can catalyze the degradation of peroxycarboxylic acids to the corresponding carboxylic acid and hydrogen peroxide. researchgate.nettandfonline.com This enzymatic hydrolysis is analogous to the chemical hydrolysis pathway.

The rate of enzymatic degradation can vary depending on the specific enzyme and the structure of the peroxy acid. For instance, lipases have been shown to rapidly decompose straight-chain peroxycarboxylic acids with 8-12 carbon atoms. tandfonline.com

The ultimate biodegradation products of this compound would be dodecanedioic acid and hydrogen peroxide. Dodecanedioic acid, a long-chain dicarboxylic acid, can be further metabolized by microorganisms through pathways such as β-oxidation. nih.govresearchgate.net The biodegradability of unsubstituted aliphatic acids is generally high, suggesting that the final degradation products of this compound are not expected to be persistent in the environment. nih.govnih.gov

Advanced Analytical Methodologies for Dodecanediperoxoic Acid Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation and quantification of individual components from a mixture. For Dodecanediperoxoic acid, various chromatographic methods can be employed, each with its specific advantages.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method is essential for its accurate quantification.

Method Development: A reversed-phase HPLC (RP-HPLC) method is often suitable for the separation of organic acids. researchgate.netpensoft.netjchr.org The development of such a method for this compound would involve a systematic optimization of several parameters:

Column Selection: A C18 column is a common choice for the separation of nonpolar to moderately polar compounds and would likely be effective for this compound. pensoft.net

Mobile Phase Composition: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of acid like phosphoric acid to suppress ionization) and an organic modifier (e.g., acetonitrile or methanol) would be investigated to achieve optimal separation from potential impurities or related compounds.

Detection: A UV detector would be a primary choice, although this compound lacks a strong chromophore. Therefore, detection might be performed at a low wavelength (e.g., around 210 nm). Alternatively, a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) could be coupled with the HPLC for more sensitive and specific detection. nih.gov

Method Validation: Once developed, the HPLC method must be validated according to established guidelines (e.g., International Council for Harmonisation - ICH) to ensure its reliability. pensoft.netnih.gov Key validation parameters include: youtube.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

A hypothetical data table for the validation of an HPLC method for this compound is presented below.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | 1.2% |

| LOD (µg/mL) | - | 0.1 |

| LOQ (µg/mL) | - | 0.3 |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to the low volatility of this compound, direct analysis by GC is challenging. Therefore, derivatization is typically required to convert it into a more volatile and thermally stable compound. colostate.edu

Common derivatization strategies for carboxylic acids that could be applied to this compound include:

Esterification: Conversion of the carboxylic acid groups to their corresponding methyl esters (FAMEs) or other alkyl esters is a widely used approach. colostate.edu

Silylation: Reaction with silylating agents to form trimethylsilyl (TMS) esters can also increase volatility.

Once derivatized, the resulting volatile compounds can be separated on a GC column, typically a capillary column with a nonpolar or medium-polarity stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS is particularly advantageous as it provides both chromatographic separation and mass spectral information, aiding in the identification of the derivatized this compound and any related impurities. semanticscholar.org

Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation and determination of ionic species. diduco.comijeast.com It can be a valuable technique for the analysis of this compound, particularly for the quantification of the parent dicarboxylate and any related ionic peroxide species. chromatographyonline.comthermofisher.com

In an IC system, a sample is injected into a stream of eluent and passed through an ion-exchange column. The separation is based on the affinity of the sample ions for the stationary phase. For the analysis of this compound, an anion-exchange column would be used. Suppressed conductivity detection is often the method of choice for organic acids in IC as it provides high sensitivity. thermofisher.com

IC can be particularly useful for monitoring the purity of this compound samples and for quantifying any inorganic or small organic acid impurities that may be present.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the identification and detailed structural analysis of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule.

¹H NMR: Proton NMR spectroscopy of this compound is expected to show characteristic signals for the different types of protons in the molecule. Based on the structure of the related compound, Dodecanedioic acid, the following approximate chemical shifts (in ppm, relative to a standard like TMS) can be predicted:

-CH₂- adjacent to the peroxycarboxyl group: These protons would be expected to be deshielded and appear at a slightly downfield chemical shift compared to the other methylene protons.

Other -CH₂- groups in the alkyl chain: These would appear as a complex multiplet in the typical aliphatic region.

Peroxy acid proton (-OOH): This proton is expected to be highly deshielded and appear at a significantly downfield chemical shift, often as a broad singlet.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The expected chemical shifts for this compound, referenced from Dodecanedioic acid data, would include:

Peroxycarboxyl carbon (-C(=O)OO-): This carbon would be expected to have a characteristic chemical shift in the carbonyl region.

Carbons in the alkyl chain: A series of signals in the aliphatic region would be observed, with the carbons closer to the peroxycarboxyl groups showing slightly different chemical shifts due to the electron-withdrawing effect of the peroxy group.

¹⁷O NMR: Oxygen-17 NMR spectroscopy is a more specialized technique due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope. researchgate.netresearchgate.net However, it can provide direct information about the oxygen atoms in the peroxy functional group. The ¹⁷O NMR spectrum of a peroxy acid would be expected to show distinct signals for the carbonyl oxygen and the two oxygen atoms of the peroxy group, providing valuable structural confirmation. nih.gov

A hypothetical table of expected NMR chemical shifts for this compound is provided below.

| Atom | Nucleus | Predicted Chemical Shift (ppm) |

| Peroxycarboxyl Carbon | ¹³C | ~170-180 |

| Methylene Carbon (adjacent to C=O) | ¹³C | ~30-40 |

| Other Methylene Carbons | ¹³C | ~20-30 |

| Peroxy Acid Proton | ¹H | >10 |

| Methylene Protons (adjacent to C=O) | ¹H | ~2.2-2.5 |

| Other Methylene Protons | ¹H | ~1.2-1.6 |

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns. chemguide.co.uklibretexts.org

For this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable ionization techniques, as they are soft ionization methods that can produce intact molecular ions. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected.

Tandem Mass Spectrometry (MS/MS): Tandem MS is particularly useful for structural elucidation. nih.gov By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. copernicus.org The fragmentation of diperoxy acids often involves the loss of neutral molecules such as CO₂, H₂O₂, and fragments of the alkyl chain. cam.ac.uk A neutral loss of 51 Da (NH₃ + H₂O₂) from an ammoniated precursor ion has been reported as a characteristic fragmentation pathway for some organic hydroperoxides and peroxy acids. copernicus.orgcopernicus.org

The analysis of the fragmentation pattern can help to confirm the presence of the two peroxycarboxyl groups and the length of the alkyl chain, thus providing strong evidence for the structure of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound by identifying its key functional groups. These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint.

In the analysis of this compound, IR spectroscopy is particularly sensitive to polar bonds, making it ideal for detecting the carbonyl (C=O) and hydroxyl (O-H) groups within the peroxy acid function (-COOOH). The long aliphatic chain produces strong C-H stretching and bending absorptions. Raman spectroscopy, which relies on changes in polarizability, is complementary and is particularly effective for analyzing the non-polar peroxide (O-O) bond.

The expected vibrational modes for this compound are based on the known frequencies for long-chain dicarboxylic acids and the characteristic signals of the peroxy acid group. The O–O bond stretch, a defining feature of peroxides, typically appears in the 800–900 cm⁻¹ region of the spectrum. mdpi.comsemanticscholar.org The carbonyl group of the peroxy acid function is expected to have a stretching vibration at a different frequency compared to its parent dicarboxylic acid, reflecting the influence of the adjacent peroxy linkage.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Detection Method |

| O-H (in -OOH) | Stretching | 3200 - 3400 (Broad) | IR |

| C-H (Alkyl Chain) | Asymmetric/Symmetric Stretching | 2850 - 2960 | IR, Raman |

| C=O (Peroxy Acid) | Stretching | 1720 - 1760 | IR |

| C-H (Alkyl Chain) | Bending/Scissoring | 1450 - 1470 | IR |

| O-O (Peroxide) | Stretching | 800 - 900 | Raman |

| C-O (Peroxy Acid) | Stretching | 1100 - 1200 | IR |

This table presents predicted values based on characteristic frequencies for the specified functional groups.

Electrochemical Detection Methods for Peroxy Acids

Electrochemical methods offer a highly sensitive approach for the quantitative determination of peroxy acids like this compound. Techniques such as cyclic voltammetry can be employed to study the reduction of the peroxide functional group.

The fundamental principle involves the electrochemical reduction of the O-O bond at the surface of a working electrode, typically made of glassy carbon. csircentral.net This reduction is an irreversible process that involves the transfer of two electrons, leading to the cleavage of the peroxide bond. csircentral.net By scanning the potential and measuring the resulting current, a voltammogram is produced with a peak current that is proportional to the concentration of the peroxy acid in the sample.

The peak potential for the reduction of the peroxide is a characteristic of the molecule and the experimental conditions, including the solvent and supporting electrolyte used. researchgate.net For organic peroxides, this reduction typically occurs at a significant negative potential. csircentral.net The method can be optimized for high sensitivity and selectivity, making it suitable for detecting trace amounts of the compound.

Table 2: Representative Parameters for Voltammetric Analysis of a Peroxy Acid

| Parameter | Description / Typical Value |

| Technique | Cyclic Voltammetry (CV) |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl |

| Solvent System | Aprotic solvents (e.g., Acetonitrile, DMF) |

| Supporting Electrolyte | Tetrabutylammonium perchlorate (TBAP) |

| Potential Range | e.g., 0 V to -2.5 V vs. Ag/AgCl |

| Scan Rate | 50 - 200 mV/s |

| Analyte Concentration | Linear range often in µM to mM levels |

This table outlines typical experimental conditions for the electrochemical analysis of organic peroxides.

Titrimetric and Iodometric Methods for Peroxy Content Determination

Titrimetric methods, specifically iodometric titration, are the most established and widely used techniques for accurately quantifying the active oxygen content in peroxides, including this compound. This method is recognized in official standards, such as the AOCS Official Method Cd 8b-90, for determining the peroxide value (PV) in fats and oils. researchgate.nethannainst.com

The procedure is based on a two-step redox reaction.

Iodide Oxidation: The sample containing this compound is dissolved in a suitable solvent system (e.g., a mixture of acetic acid and isooctane) and treated with an excess of potassium iodide (KI). aocs.org The peroxy acid groups oxidize the iodide ions (I⁻) to molecular iodine (I₂). This reaction is quantitative and stoichiometric.

Thiosulfate Titration: The amount of iodine liberated in the first step is then determined by titrating the solution with a standardized solution of sodium thiosulfate (Na₂S₂O₃). seafdec.org A starch indicator is added near the endpoint, which forms a deep blue complex with iodine. The endpoint is reached when the blue color disappears, indicating that all the liberated iodine has reacted with the thiosulfate. usptechnologies.com

The peroxide value is typically expressed in milliequivalents of active oxygen per kilogram of the sample (meq/kg). seafdec.org

Table 3: Core Reactions in Iodometric Determination of Peroxy Content

| Step | Reaction | Reagents and Role |

| 1. Oxidation of Iodide | R-COOOH + 2I⁻ + 2H⁺ → R-COOH + I₂ + H₂O | Potassium Iodide (KI): Source of iodide ions to be oxidized. Acetic Acid: Provides the acidic medium required for the reaction. |

| 2. Titration of Iodine | I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻ | Sodium Thiosulfate (Na₂S₂O₃): Standardized titrant that reduces the liberated iodine. Starch Solution: Indicator that forms a blue complex with I₂, signaling its presence. |

Theoretical and Computational Chemistry Studies of Dodecanediperoxoic Acid

Machine Learning and AI Applications for Predicting Dodecanediperoxoic Acid Properties and Reactions:There is no evidence of machine learning or artificial intelligence models being specifically trained or applied to predict the properties or reaction outcomes of this compound.

While general computational methodologies exist for organic peroxides and dicarboxylic acids, the strict requirement to focus solely on this compound cannot be met due to the absence of specific research. Generating content for the requested article would necessitate extrapolating from related compounds, which would not adhere to the instructions and would compromise scientific accuracy.

Therefore, a detailed, data-driven article on the theoretical and computational chemistry of this compound cannot be constructed at this time.

Green Chemistry Principles in Dodecanediperoxoic Acid Synthesis and Applications

Design of Environmentally Benign Synthetic Routes for Dodecanediperoxoic Acid

The conventional synthesis of peroxy acids often involves the reaction of a carboxylic acid with hydrogen peroxide in the presence of a strong, homogeneous mineral acid catalyst, such as sulfuric acid. wikipedia.orgbritannica.comwikipedia.org While effective, this route presents environmental and safety challenges, including the use of corrosive catalysts that are difficult to separate from the product and generate significant waste.

Environmentally benign synthetic routes for this compound focus on replacing these hazardous catalysts and reagents. The primary reaction for its formation is the peroxidation of its precursor, Dodecanedioic acid (DDA), with hydrogen peroxide, a relatively green oxidant whose primary byproduct is water. wikipedia.org

Key Greener Approaches:

Heterogeneous Catalysis: Utilizing solid acid catalysts that can be easily filtered and reused, thus simplifying purification and reducing waste.

Biocatalysis: Employing enzymes, such as lipases, which can catalyze the formation of peroxy acids under mild conditions, often with high selectivity. researchgate.net

Solvent-Free or Green Solvent Systems: Minimizing or eliminating the use of volatile organic compounds (VOCs) as reaction media.

These alternative routes aim to reduce energy consumption, avoid corrosive materials, and streamline the manufacturing process, aligning with the core tenets of green chemistry.

Maximizing Atom Economy and Minimizing Waste Generation in Peroxy Acid Production

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govacs.org The ideal reaction has an atom economy of 100%.

The synthesis of this compound from Dodecanedioic acid (DDA) and hydrogen peroxide is inherently atom-economical. The balanced chemical equation is:

HOOC-(CH₂)₁₀-COOH + 2 H₂O₂ → HOOOC-(CH₂)₁₀-COOOH + 2 H₂O

In this reaction, the only byproduct is water, which is a benign substance. The theoretical atom economy can be calculated using the molar masses of the reactants and the desired product.

| Compound | Formula | Molar Mass ( g/mol ) |

| Dodecanedioic acid | C₁₂H₂₂O₄ | 230.30 |

| Hydrogen peroxide | H₂O₂ | 34.01 |

| This compound | C₁₂H₂₂O₆ | 262.30 |

| Water | H₂O | 18.02 |

Calculation of Atom Economy:

Mass of Desired Product: 262.30 g/mol

Total Mass of Reactants: 230.30 g/mol + 2 * (34.01 g/mol ) = 298.32 g/mol

Percent Atom Economy: (262.30 / 298.32) * 100% ≈ 87.9%

This high atom economy of approximately 87.9% signifies that the majority of the atoms from the reactants are incorporated into the final product. scranton.edu This contrasts sharply with many classical organic reactions like substitutions or eliminations, which generate stoichiometric byproducts and thus have a much lower atom economy. nih.gov By focusing on reaction pathways with high atom economy, waste generation at the molecular level is significantly minimized. acs.org

Utilization of Renewable Feedstocks for Dodecanedioic Acid Synthesis

A cornerstone of green chemistry is the use of renewable feedstocks in place of finite petrochemicals. core.ac.uk The precursor for this compound, Dodecanedioic acid (DDA), can be produced sustainably from various bio-based sources, moving away from traditional petroleum-based methods like the oxidation of butadiene. oup.comwikipedia.org

Microbial fermentation and biotransformation are key technologies for producing DDA from renewable raw materials. The yeast Candida tropicalis has been extensively studied for its ability to convert long-chain alkanes and fatty acids into α,ω-dicarboxylic acids through its ω-oxidation pathway. oup.comnih.govwikipedia.org

Recent research highlights several successful bio-based production routes for DDA:

| Renewable Feedstock | Microorganism | Production Titer/Yield | Reference |

| Dodecanoic acid methyl ester (from coconut or palm oil) | Candida tropicalis | 66 g/L | nih.govresearchgate.net |

| Linoleic acid (from plant oils) | Engineered Escherichia coli | 43.8 g L⁻¹ d⁻¹ | nih.gov |

| Palm oil | Genetically altered Candida yeast | 14,000 metric tons/year (plant design) | core.ac.uk |

| Lauric acid (from palm kernel oil) | Verdezyne's engineered yeast | Commercial Production | renewable-carbon.eu |

These biotechnological processes occur under mild conditions (ambient temperature and pressure) and represent a significant advancement in sustainable chemical production. oup.com By starting the synthesis from renewable plant-oil derivatives like coconut oil, palm oil, or linoleic acid, the entire life cycle of this compound becomes substantially greener. nih.govnih.gov

Development of Green Catalytic Systems for this compound Chemistry

The choice of catalyst is critical in aligning the synthesis of this compound with green chemistry principles. Traditional homogeneous catalysts like sulfuric acid are effective but problematic due to their corrosivity, difficulty in separation, and the generation of acidic waste streams. wikipedia.orgresearchgate.net

Green catalytic systems focus on heterogeneous and biocatalytic alternatives that are reusable, milder, and more selective.

Solid Acid Catalysts: These materials provide acidic sites for the reaction to occur but are in a solid phase, allowing for easy separation from the liquid reaction mixture by simple filtration. This eliminates corrosive aqueous waste and allows the catalyst to be recycled for multiple batches. Cation exchange resins, such as Amberlite IR-120, have demonstrated higher catalytic activity for peroxy acid synthesis compared to other materials like aluminosilicates. researchgate.net Other potential catalysts include sulfonic acid-functionalized materials, which have been shown to be effective in other oxidation reactions using hydrogen peroxide. nih.gov

Biocatalysts (Enzymes): Enzymes offer unparalleled selectivity under very mild reaction conditions. Lipases and esterases can catalyze the formation of peroxycarboxylic acids from their corresponding carboxylic acids and hydrogen peroxide. researchgate.netresearchgate.net This chemo-enzymatic approach can achieve high conversions (well above 90%) and selectivities, avoiding the harsh conditions and side reactions associated with strong acid catalysis. researchgate.net Furthermore, peroxygenases are enzymes that can directly use H₂O₂ to incorporate oxygen into molecules, representing another frontier in green oxidation chemistry. nih.gov

| Catalyst Type | Example(s) | Key Advantages |

| Traditional Homogeneous | Sulfuric Acid, Polyphosphoric Acid | High reaction rates |

| Green Heterogeneous | Cation exchange resins (e.g., Amberlite IR-120), Sulfonic acid-functionalized graphene oxide | Reusable, non-corrosive, simplified product separation, reduced waste |

| Biocatalysts | Lipases, Esterases, Peroxygenases | High selectivity, mild reaction conditions (pH, temp), biodegradable, cofactor-independent options |

The development of these green catalysts is essential for creating efficient, safe, and environmentally friendly processes for this compound production.

Solvent Selection and Alternative Reaction Media (e.g., Water, Ionic Liquids)

Solvents are a major contributor to the environmental footprint of chemical processes, often accounting for the largest portion of mass waste. nih.gov Green chemistry promotes the reduction or elimination of hazardous solvents and encourages the use of safer alternatives.

For the synthesis of this compound, the ideal scenario is a solvent-free reaction, where the reactants themselves form the reaction medium. This approach maximizes efficiency and minimizes waste. However, when a solvent is necessary to facilitate mass transfer and control reaction temperature, the choice of solvent is critical.

Hierarchy of Solvent Selection:

Solvent-Free: Performing the reaction without any solvent is the most desirable option. Lipase-catalyzed epoxidation using in-situ generated peroxy acids has been achieved in solvent-free systems. researchgate.net

Water: As a non-toxic, non-flammable, and abundant solvent, water is a highly preferred medium for green chemistry. Some green oxidation protocols are designed specifically to be performed in water. nih.gov

Green Solvents: If organic solvents are required, safer alternatives are sought. This includes bio-based solvents (e.g., ethyl lactate), supercritical fluids (like CO₂), and neoteric solvents.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These are salts that are liquid at low temperatures. They are gaining attention as potential green reaction media due to their negligible vapor pressure, which reduces air pollution and exposure risks. They can also act as both solvent and catalyst in some reactions.

The following table provides a general classification of solvents based on green chemistry principles, which can guide the selection for this compound synthesis.

| Classification | Examples | Rationale |

| Preferred | Water, Ethanol, Ethyl acetate | Low toxicity, renewable, biodegradable |

| Usable | Acetone, Heptane, Toluene | Moderate concerns, use should be minimized |

| Undesirable | Dichloromethane, Chloroform, Benzene, Diethyl ether | High toxicity, carcinogenicity, environmental persistence |

Strategies for Product Separation and Purification in Line with Green Chemistry

The final stages of a chemical synthesis—product separation and purification—are often resource- and energy-intensive. Green chemistry seeks to replace traditional methods like multi-stage solvent extraction and distillation with more sustainable alternatives.

For this compound, which is expected to be a solid at room temperature like its precursor DDA, several green purification techniques are applicable.

Crystallization from Green Solvents: This is a powerful purification technique for solids. After the reaction, the product can be crystallized by cooling the solution or by adding an anti-solvent. Using a green solvent (like water or ethanol) for this process is crucial. The high purity required for monomers in polymerization reactions often necessitates elaborate crystallization procedures to achieve purities >99.9%. chemicalbook.com

Melt Crystallization (Falling Film Crystallization): This technique purifies a compound by crystallizing it from its molten state, completely avoiding the use of solvents. The process involves creating a thin film of the molten product on a cooled surface, allowing the pure compound to crystallize while impurities remain in the liquid melt. sulzer.com This method is highly energy-efficient and is used industrially for purifying organic acids. sulzer.comsulzer.com

Membrane-Based Separation: Techniques like nanofiltration and reverse osmosis can be used to separate organic acids from aqueous solutions, such as fermentation broths or reaction mixtures. acs.orgmdpi.com These processes are energy-efficient and avoid the use of additional chemical reagents. They are particularly useful for recovering the product from dilute aqueous streams. mdpi.comresearchgate.net

Precipitation: By adjusting the pH of the solution, the solubility of the dicarboxylic acid can be significantly reduced, causing it to precipitate. The solid product can then be recovered by simple filtration. This method, often called acid precipitation, is used for purifying dicarboxylic acids like sebacic acid produced via fermentation. rsc.org

| Purification Technique | Description | Green Advantages |

| Crystallization | Solidification of the pure product from a solution by changing temperature or solvent composition. | Can use green solvents; high purity achievable. |

| Falling Film Crystallization | Crystallization of the product from its molten state on a cooled surface. | Solvent-free; low energy consumption; high reliability. sulzer.comsulzer.com |

| Membrane Filtration | Use of semi-permeable membranes (e.g., nanofiltration) to selectively separate molecules. | Energy-efficient; no phase change required; no additional solvents needed. mdpi.com |

| Acid Precipitation | Inducing precipitation of the acid product by lowering the pH of the solution. | Simple, effective for recovery from aqueous media; reduces need for extraction solvents. rsc.org |

By implementing these green separation and purification strategies, the production of this compound can be made more sustainable, cost-effective, and environmentally friendly from start to finish.

Emerging Research Directions and Interdisciplinary Investigations

Dodecanediperoxoic Acid in Polymer Chemistry Research (e.g., initiation of polymerization)

The primary role of organic peroxides in polymer chemistry is to act as radical initiators. alfachemic.comwikipedia.org These compounds possess a weak oxygen-oxygen bond that can be cleaved under mild conditions, such as exposure to heat or light, to produce highly reactive free radicals. wikipedia.orgpergan.com These radicals then initiate a chain reaction, converting monomer units into long polymer chains. alfachemic.com

While specific research focusing exclusively on this compound as a polymerization initiator is not extensively documented, its molecular structure suggests significant potential. As a diperoxy acid, it contains two peroxy groups, enabling it to function as a bifunctional initiator. Upon decomposition, it could theoretically generate radicals at both ends of its C12 aliphatic chain. This characteristic could be exploited in several ways:

Synthesis of Block Copolymers: The bifunctional nature could allow for the sequential polymerization of two different monomers, leading to the formation of ABA-type block copolymers.

Control over Polymer Architecture: The long aliphatic backbone of the initiator could be incorporated into the polymer, potentially influencing its final properties, such as flexibility and thermal stability.

The effectiveness of a radical initiator is often evaluated by its half-life at a given temperature, which determines the rate of radical generation. The choice of initiator is crucial for controlling the polymerization rate and the properties of the resulting polymer. alfachemic.compergan.com

Table 1: Comparison of Common Organic Peroxide Initiator Types This table provides a generalized comparison. Specific properties can vary significantly within each class.

| Initiator Type | General Structure | Typical Application Temperature Range | Key Characteristics |

| Diacyl Peroxides | (RCO)₂O₂ | 60-100 °C | Versatile, common for vinyl monomers. |

| Dialkyl Peroxides | R-O-O-R' | 100-160 °C | Higher thermal stability, used for crosslinking. |

| Peroxyesters | RCO₃R' | 70-120 °C | Wide range of reactivities available. |

| Peroxyketals | C(OOR)₂(R')₂ | 100-150 °C | High-temperature initiators. |

| Hydroperoxides | R-O-O-H | Variable (often used in redox systems) | Often used in emulsion polymerization. |

| Diperoxycarboxylic Acids (Hypothetical) | HOOC-(CH₂)n-COOOH | Not Established | Potential for bifunctional initiation. |

This is an interactive data table. You can sort and filter the data.

Integration into Novel Catalytic Systems for Sustainable Transformations

The drive towards "green chemistry" has spurred research into more sustainable and environmentally friendly catalytic systems. nih.govrsc.org Peroxy acids are recognized as potent yet greener oxidizing agents, with their primary byproduct often being the corresponding carboxylic acid and water. rsc.org They are instrumental in key organic transformations such as the epoxidation of alkenes (Prilezhaev reaction) and the Baeyer-Villiger oxidation of ketones to esters. wikipedia.org

The integration of this compound into novel catalytic systems is an area of significant interest for several reasons:

Heterogeneous Catalysis: The long C12 chain of this compound could be leveraged to anchor the molecule onto solid supports, creating heterogeneous catalysts. This would simplify catalyst separation and recovery, a key principle of sustainable chemistry. researchgate.net

Phase Transfer Catalysis: The dual nature of the molecule, with polar peroxy acid groups and a nonpolar aliphatic chain, could make it suitable for reactions involving immiscible phases, potentially acting as a phase-transfer oxidant.

Biocatalysis Synergy: Research is ongoing into combining enzymatic and chemical catalysis. Systems that use enzymes to generate peroxy acids in situ for subsequent chemical reactions are being explored to improve safety and efficiency. nih.gov

The development of such catalytic systems aligns with the broader goals of reducing waste, minimizing the use of hazardous substances, and improving energy efficiency in chemical manufacturing. iciq.orgmdpi.com

Applications in Advanced Materials Science Research (e.g., surface modification)

The surface properties of a material dictate its interaction with the external environment and are critical for applications ranging from biomedical devices to advanced electronics. Polymer surface modification is a key technique used to alter properties like wettability, adhesion, and biocompatibility without changing the bulk characteristics of the material. nih.govresearchgate.net

The strong oxidizing potential of this compound suggests its utility as a surface modification agent. While direct studies are limited, the principles of oxidation chemistry allow for informed speculation on its potential applications:

Introduction of Polar Functional Groups: Treatment of inert polymer surfaces (like polyethylene (B3416737) or polypropylene) with an oxidizing agent can introduce polar functional groups such as hydroxyl (-OH) and carboxyl (-COOH). mdpi.com This increases the surface energy, improving adhesion for coatings, paints, and adhesives. mdpi.com this compound could offer a method for achieving such surface activation.

Grafting Reactions: The free radicals generated by the decomposition of the peroxy groups could be used to initiate "grafting-from" or "grafting-to" polymerization on a polymer surface. This would allow for the covalent attachment of new polymer chains with desired functionalities, creating a tailored surface chemistry.

Creation of Microporous Structures: In some cases, controlled chemical etching with strong oxidizing agents can create micro- or nanoscale roughness on a polymer surface. nih.gov This can be beneficial for promoting mechanical interlocking with other materials or for influencing cell adhesion in biomedical applications.

Table 2: Potential Surface Properties Modified by this compound Treatment

| Property | Original State (e.g., Polyethylene) | Potential Modified State | Application Benefit |

| Wettability | Hydrophobic | More Hydrophilic | Improved printability, paintability |

| Adhesion | Low | High | Enhanced bonding with coatings and adhesives |

| Biocompatibility | Bio-inert | Functionalized for cell attachment | Medical implants, tissue engineering scaffolds |

| Surface Chemistry | C-H bonds | C-O, C=O, COOH groups | Sites for further chemical functionalization |

This is an interactive data table. You can sort and filter the data.

Development of Sensor Technologies Utilizing this compound Reactivity

Chemical sensors are devices that transform chemical information into an analytically useful signal. nih.gov The development of sensitive and selective sensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. mdpi.comnih.gov The high reactivity of the peroxide bond makes it a target for various sensing strategies.

While sensors are typically designed to detect peroxides, an alternative approach involves using the specific reactivity of a peroxide, such as this compound, to detect other analytes. The principle relies on the interaction between the peroxide and the target analyte causing a measurable change in a transducer.

Electrochemical Sensors: this compound could be immobilized on an electrode surface. Its reaction with a specific analyte could produce or consume electroactive species, leading to a change in current or potential that can be measured. nih.gov

Optical Sensors: The oxidation of a dye molecule (a chromophore or fluorophore) by this compound could be catalyzed or inhibited by a target analyte. This would result in a change in color or fluorescence intensity, forming the basis of an optical sensor. mdpi.com The detection of hydrogen peroxide often relies on its ability to oxidize substrates, a principle that could be adapted. nih.govresearchgate.net

The long alkyl chain of this compound could be advantageous for creating sensors designed to operate in non-aqueous or lipid-rich environments, where it would have greater solubility and stability than smaller, more polar peroxy acids.

Future Perspectives in this compound Research and Development

The future of this compound research appears to be at the intersection of sustainable chemistry, advanced materials, and specialized chemical synthesis. The global market for organic peroxides is expanding, driven by the increasing demand for high-performance polymers and eco-friendly manufacturing processes. gminsights.comabnewswire.comzionmarketresearch.com This trend suggests a growing interest in novel peroxide structures with unique functionalities.

Key future research directions are likely to include:

Efficient and Green Synthesis: Developing catalytic, low-waste methods for the synthesis of this compound will be crucial for its commercial viability and alignment with green chemistry principles. nih.gov

Mechanistic Studies: A detailed understanding of its decomposition kinetics and radical generation efficiency is necessary to optimize its use as a polymerization initiator. mdpi.com

Catalyst Development: Further exploration of its role in sustainable oxidation catalysis, including its immobilization on supports to create recyclable heterogeneous catalysts, is a promising avenue. rsc.org

Biomedical Applications: Investigating its potential for surface modification of biomedical polymers to enhance biocompatibility or introduce antimicrobial properties could open up new applications in the healthcare sector.

Interdisciplinary Collaboration: Realizing the full potential of this compound will require collaboration between synthetic chemists, polymer scientists, materials engineers, and analytical chemists to explore its properties and develop new applications.

As the chemical industry continues to shift towards more sustainable and high-performance materials, specialty bifunctional molecules like this compound represent a frontier of research with the potential to yield significant scientific and technological advancements. researchandmarkets.commordorintelligence.com

Q & A

What are the established methods for synthesizing Dodecanediperoxoic acid, and how can researchers ensure reproducibility?

Basic